N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a benzodioxin ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the benzodioxin and pyridine intermediates through an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzodioxin-pyridine derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide exerts its effects involves binding to specific molecular targets. The benzodioxin ring can interact with aromatic residues in proteins, while the pyridine moiety can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide
Comparison:
- Structural Differences: The position of the nitrogen in the pyridine ring can significantly affect the compound’s binding affinity and specificity.
- Unique Features: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific interaction profile with biological targets, making it a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c20-15(18-10-11-2-1-5-17-9-11)16(21)19-12-3-4-13-14(8-12)23-7-6-22-13/h1-5,8-9H,6-7,10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBTWNPUGDZEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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